N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine
Overview
Description
N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine, also known as LY-278584, is a synthetic compound that belongs to the class of quinoline derivatives. The compound has been extensively studied for its potential application in the field of medicinal chemistry due to its pharmacological properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine involves the binding of the compound to the serotonin 5-HT2A receptor. The binding of the compound to the receptor results in the activation of various signaling pathways, including the phospholipase C pathway and the arachidonic acid pathway. The activation of these pathways leads to the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine has been shown to have various biochemical and physiological effects. The compound has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound has also been shown to modulate the activity of various ion channels, including the potassium and calcium channels. The compound has been shown to have a potential neuroprotective effect by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine has several advantages for lab experiments. The compound has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. The compound is also relatively stable and can be easily synthesized in large quantities. However, the compound has some limitations for lab experiments. The compound has a relatively low solubility in water, which can make it difficult to use in some experiments. The compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine. One potential direction is to study the compound's potential application in the treatment of various neurological and psychiatric disorders. Another potential direction is to study the compound's mechanism of action in more detail, including its interaction with other receptors and signaling pathways. Additionally, there is a need to develop more potent and selective analogs of N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine to improve its pharmacological properties and reduce its limitations.
Scientific Research Applications
N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine has been extensively studied for its potential application in the field of medicinal chemistry. The compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. The compound has been studied for its potential application in the treatment of various diseases, including schizophrenia, depression, anxiety, and Parkinson's disease.
properties
IUPAC Name |
N-cycloheptyl-8-methoxy-4-methylquinolin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-13-12-17(19-14-8-5-3-4-6-9-14)20-18-15(13)10-7-11-16(18)21-2/h7,10-12,14H,3-6,8-9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBPIAPXCGUZBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NC3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-8-methoxy-4-methyl-2-quinolinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.